2-Bromo-5-hexylthiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

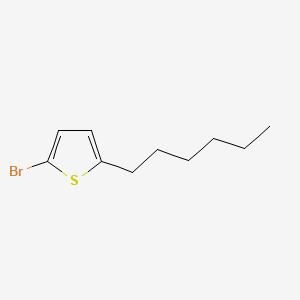

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-8-10(11)12-9/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIYDKGTGHFTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441801 | |

| Record name | 2-Bromo-5-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211737-28-9 | |

| Record name | 2-Bromo-5-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-hexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Bromo-5-hexylthiophene

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-5-hexylthiophene

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal building block in the fields of materials science and organic synthesis. Its structure, comprising a thiophene ring functionalized with a bromine atom and a hexyl chain, offers a unique combination of reactivity and processability. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex conjugated systems. Concurrently, the hexyl group imparts solubility in common organic solvents, a critical attribute for the fabrication of high-performance organic electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established protocols and field-proven insights.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, storage, and application in synthesis. The compound is typically a colorless to light yellow clear liquid.[1]

| Property | Value | Source(s) |

| CAS Number | 211737-28-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₅BrS | [1][2][4] |

| Molecular Weight | 247.19 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | ~1.25 - 1.26 g/cm³ | [1][4] |

| Boiling Point | ~260 - 274 °C (atm) 86 °C (0.38 mmHg) | [1][2][4] |

| Flash Point | ~110 - 119 °C | [2][4] |

| Refractive Index (n20/D) | ~1.53 - 1.535 | [1][2] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene) | [4] |

Synthesis and Purification

The primary route to this compound involves the selective bromination of 2-hexylthiophene. The challenge in this synthesis lies in achieving mono-bromination at the 5-position, as over-bromination to 2,5-dibromo-3-hexylthiophene can occur.

Diagram: Synthetic Pathway

Caption: Synthesis of this compound via bromination.

Protocol: Synthesis via N-Bromosuccinimide (NBS)

This protocol describes a common method for the selective bromination of 2-hexylthiophene. The choice of a non-polar solvent and controlled temperature is critical to minimize the formation of di-brominated byproducts.

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 2-hexylthiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction's exothermicity and selectivity.

-

Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in anhydrous THF/DMF dropwise over 1-2 hours. Maintaining a slow addition rate prevents localized high concentrations of NBS, which can lead to over-bromination.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

-

Monitoring: Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

-

Extraction: Extract the product into a non-polar organic solvent like diethyl ether or hexane. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Purification Insights

The crude product is typically purified by vacuum distillation or silica gel column chromatography. However, it is important to note that separating this compound from its isomers or the starting material can be challenging due to their similar polarities and boiling points.[5] High-purity (≥98%) is often required for polymerization and electronic applications.[1]

Chemical Reactivity: The Cornerstone of Its Utility

The utility of this compound stems from the reactivity of the C-Br bond, which readily participates in a variety of powerful C-C bond-forming reactions.

Diagram: Reactivity Map

Caption: Key cross-coupling reactions involving this compound.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common transformations involving this compound. The Suzuki-Miyaura coupling, in particular, is extensively used to synthesize 5-aryl-2-hexylthiophenes, which are precursors to advanced materials.[6][7][8][9]

Causality in Experimental Design:

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a robust and frequently used catalyst for these couplings due to its stability and commercial availability.[6]

-

Base Selection: An inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is required to activate the boronic acid in the transmetalation step of the catalytic cycle.[6][9]

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often optimal.[6] The organic solvent solubilizes the thiophene substrate and catalyst, while water dissolves the inorganic base, creating a biphasic system where the reaction occurs at the interface. The solvent choice can significantly impact the reaction yield.[6]

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for coupling this compound with an arylboronic acid.

-

Inert Atmosphere Setup: Add this compound (1 mmol), the desired arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄) (1.75 mmol) to a flame-dried Schlenk flask.[6]

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-4 mol%), to the flask under the inert atmosphere.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.[6]

-

Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours.[6]

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

B. Grignard Reagent Formation and GRIM Polymerization

Treatment of this compound with magnesium or via halogen-metal exchange with an alkylmagnesium chloride (e.g., tert-butylmagnesium chloride) forms the corresponding Grignard reagent.[10] This is the critical first step in the Grignard Metathesis (GRIM) polymerization to produce regioregular poly(3-hexylthiophene) (P3HT), a benchmark conductive polymer.[10]

Spectroscopic Characterization

Accurate structural confirmation is paramount. The following data are representative for this compound and its derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule. Based on data from structurally similar compounds, the following assignments can be made.[11][12]

| Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration | Assignment |

| ~6.9-7.0 | d | 1H | Thiophene-H (at C4) |

| ~6.6-6.7 | d | 1H | Thiophene-H (at C3) |

| ~2.7-2.8 | t | 2H | α-CH₂ (adjacent to thiophene) |

| ~1.6-1.7 | quint | 2H | β-CH₂ |

| ~1.3-1.4 | m | 6H | -(CH₂)₃- |

| ~0.9 | t | 3H | -CH₃ |

¹³C NMR and Infrared (IR) Spectroscopy

While less commonly reported, ¹³C NMR and IR spectroscopy provide further structural validation.

-

¹³C NMR (Predicted): Key signals are expected for the carbon attached to bromine (C-Br) around 110-115 ppm and the carbons of the thiophene ring between 125-145 ppm. The aliphatic carbons of the hexyl chain will appear in the upfield region (14-32 ppm).

-

Infrared (IR) Spectroscopy: Expected characteristic absorption bands include C-H stretching from the alkyl chain (~2850-2960 cm⁻¹), C=C stretching from the thiophene ring (~1450-1550 cm⁻¹), and the C-Br stretch in the fingerprint region (~500-600 cm⁻¹).[12]

Applications in Organic Electronics and Drug Development

The primary application of this compound is as a monomer or precursor in the synthesis of π-conjugated materials.[1]

-

Organic Semiconductors: It is a key building block for synthesizing conjugated polymers like P3HT and various small molecules used in organic electronics.[1][10] The hexyl side chain is crucial for ensuring solubility and promoting favorable molecular packing in thin films, which directly impacts charge transport and device performance.[1][13]

-

Drug Development: Thiophene derivatives are known to possess a wide range of biological activities. Functionalized thiophenes synthesized from this compound have been investigated for their potential as anti-tumor, haemolytic, and anti-thrombolytic agents.[6][7][9][14]

Diagram: General Workflow for Cross-Coupling Applications

Caption: A generalized experimental workflow for cross-coupling reactions.[15]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Identification: The compound may be harmful if swallowed and can cause skin and eye irritation.[16]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][16][17] Avoid contact with skin and eyes and prevent inhalation of vapors.[2][17]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[1][2][4] Keep the container tightly sealed to prevent exposure to moisture and air, which can cause degradation.[4] It should be stored under an inert atmosphere for long-term stability.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[16]

References

- This compound Manufacturer & Supplier in China | High Purity CAS 55257-48-0. (n.d.). Bouling Chemical Co., Limited.

- Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). ECHEMI.

- This compound. (n.d.). Chem-Impex International.

- This compound | 211737-28-9. (n.d.). Sigma-Aldrich.

- This compound 211737-28-9. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2015). MDPI.

- 211737-28-9|this compound|BLD Pharm. (n.d.). BLD Pharm.

- This compound 211737-28-9. (n.d.). TCI Deutschland GmbH.

- Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. (2015). Molecules.

- Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Bromo-5-(2-ethylhexyl)thiophene. (n.d.). Benchchem.

- Controlled synthesis of poly(3-hexylthiophene) in continuous flow. (2013). Beilstein Journal of Organic Chemistry.

- 2,5-Dibromo-3-hexylthiophene. (n.d.). AK Scientific, Inc.

- SUPPORTING INFORMATION - Macrocyclic Regioregular Poly(3-hexylthiophene): From Controlled Synthesis to Nanotubular Assemblies. (2012). ResearchGate.

- A Technical Guide to the Spectroscopic Data of 2-Bromo-3-hexyl-5-iodothiophene. (n.d.). Benchchem.

- Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. (2015). PubMed.

- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2015). MDPI.

- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2015). PMC - PubMed Central.

- SAFETY DATA SHEET - 2-Bromo-3-hexylthiophene. (2025). Fisher Scientific.

- 2-Bromo-3-hexylthiophene 97. (n.d.). Sigma-Aldrich.

- Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene? (2015). ResearchGate.

- 2-Bromo-5-decylthiophene | CAS Number 514188-72-8. (n.d.). Ossila.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 211737-28-9 [sigmaaldrich.com]

- 4. This compound Manufacturer & Supplier in China | High Purity CAS 55257-48-0 | Applications, Safety, Specifications [chemheterocycles.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects | MDPI [mdpi.com]

- 7. psasir.upm.edu.my [psasir.upm.edu.my]

- 8. Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Controlled synthesis of poly(3-hexylthiophene) in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ossila.com [ossila.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. aksci.com [aksci.com]

2-Bromo-5-hexylthiophene CAS number 211737-28-9

An In-Depth Technical Guide to 2-Bromo-5-hexylthiophene

CAS Number: 211737-28-9

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 211737-28-9), a pivotal organobromine compound in the field of materials science and organic synthesis. As a key building block, its primary utility lies in the synthesis of conjugated polymers, most notably poly(3-hexylthiophene) (P3HT), which is a benchmark material for organic electronic applications such as organic photovoltaics (OPVs) and field-effect transistors (OFETs). This document details the compound's physicochemical properties, provides validated protocols for its synthesis and purification, explores its chemical reactivity in key cross-coupling reactions, and outlines its significant applications. Safety and handling protocols are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and materials scientists engaged in the development of novel organic electronic materials and pharmaceuticals.

Introduction

This compound is a substituted thiophene molecule featuring a bromine atom at the 2-position and a hexyl chain at the 5-position of the five-membered aromatic ring.[1][2] This specific arrangement of functional groups makes it an exceptionally versatile intermediate. The hexyl group imparts solubility in common organic solvents, a critical feature for solution-processable materials, while the bromine atom serves as a reactive handle for a multitude of carbon-carbon bond-forming reactions.[3][4]

Its most prominent role is as a monomer for the synthesis of regioregular poly(3-hexylthiophene), or P3HT. The ability to selectively functionalize the bromine-bearing carbon allows for controlled polymerization, leading to materials with predictable electronic and optical properties essential for high-performance electronic devices.[5] This guide serves as a technical resource, consolidating critical data and methodologies for professionals working with this important chemical intermediate.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are fundamental for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 211737-28-9 | [1][6] |

| Molecular Formula | C₁₀H₁₅BrS | [1][2] |

| Molecular Weight | 247.19 g/mol | [1][2] |

| Appearance | Colorless to pale-yellow liquid | [1] |

| Density | ~1.231 - 1.3 g/cm³ | [2][7] |

| Boiling Point | ~274 °C | [2][7] |

| Flash Point | ~119 °C | [2][7] |

| Refractive Index | ~1.535 | [7] |

| Purity | Typically >97.0% (by GC) | [1] |

| Storage Conditions | 0-10 °C, away from light and oxidizing agents | [7] |

Synthesis and Purification

High purity of this compound is essential for successful polymerization and reproducible device performance. The following sections detail a common laboratory-scale synthesis and subsequent purification workflow.

Synthesis via Bromination of 2-Hexylthiophene

A direct and common method for preparing this compound is the selective bromination of 2-hexylthiophene at the 5-position using N-Bromosuccinimide (NBS).

Caption: Fig. 1: General workflow for the synthesis and purification of this compound.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-hexylthiophene (1 equivalent) in a suitable solvent mixture such as tetrahydrofuran (THF) and acetic acid.[8]

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the bromination reaction and minimize the formation of side products.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the stirred solution. The reaction is typically performed in the dark to prevent radical side reactions.[8]

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

-

Quenching: Once the reaction is complete, quench the mixture by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.[8]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether (Et₂O). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄).[8]

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

Purification is critical to remove unreacted starting materials and byproducts like dibrominated species.

-

Column Chromatography: This is the most effective method for purifying the title compound.[8] The crude oil is loaded onto a silica gel column and eluted with a nonpolar solvent, typically heptane or hexane.[8][9] Due to its low polarity, this compound will elute relatively quickly, separating it from more polar impurities.

-

Distillation: For larger scales, vacuum distillation can be an effective purification method, although it may be difficult to separate from impurities with similar boiling points.[10]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the C-Br bond, which readily participates in various metal-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling

The Suzuki reaction is a powerful method for forming carbon-carbon bonds between the thiophene core and various aryl or vinyl groups. This reaction is fundamental for synthesizing more complex molecules for pharmaceuticals or advanced materials.[11][12]

General Protocol for Suzuki Coupling:

-

To a Schlenk flask under an argon atmosphere, add this compound (1 mmol), an arylboronic acid (1-1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (2-4 mol%).[11][13]

-

Add a solvent system, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by a base such as K₃PO₄ (1.75-2 mmol).[11][13]

-

Heat the mixture with vigorous stirring at 90 °C for 12 hours.[11][13]

-

After cooling, the product is extracted, and the organic layer is washed, dried, and concentrated. The final product is typically purified by column chromatography.

Grignard Reagent Formation and GRIM Polymerization

The bromine atom can be converted into a Grignard reagent, a potent nucleophile.[14][15] This transformation is the first step in the widely used Grignard Metathesis (GRIM) polymerization method to produce high molecular weight, regioregular poly(3-hexylthiophene).[16][17]

Sources

- 1. 5-Bromo-2-Hexylthiophene - Yuanli Tech [yonlytech.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 6. 211737-28-9 | MFCD10000906 | this compound [aaronchem.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-hexylthiophene: Synthesis, Characterization, and Core Applications

Introduction

2-Bromo-5-hexylthiophene is a pivotal heterocyclic organic compound that serves as a fundamental building block in the fields of materials science and drug development. Its unique structure, featuring a brominated thiophene core with a hexyl side chain, imparts a combination of reactivity and solubility that is highly sought after for the synthesis of advanced organic materials. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex π-conjugated systems. Simultaneously, the hexyl group ensures solubility in common organic solvents, a critical factor for the solution-based processing of organic electronic devices. This guide provides a comprehensive technical overview of this compound, covering its core properties, detailed synthetic protocols, spectroscopic characterization, and key applications, with a focus on its role in the development of organic semiconductors.

Molecular and Physicochemical Properties

The molecular structure and key physicochemical properties of this compound are summarized below. Understanding these characteristics is the first step in its effective application and handling.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₅BrS | [1] |

| Molecular Weight | 247.19 g/mol | [2][3] |

| CAS Number | 211737-28-9 | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Boiling Point | ~260 - 262 °C (at 760 mmHg); 86 °C (at 0.38 mmHg) | [2][4] |

| Density | ~1.26 g/cm³ at 20 °C | [2] |

| Refractive Index (n20/D) | ~1.53 | [2] |

| Flash Point | 119 °C | [2][5] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, Chloroform, Toluene) | [4] |

Synthesis and Purification

The most direct and common method for synthesizing this compound is through the regioselective electrophilic bromination of 2-hexylthiophene. The thiophene ring is an electron-rich heterocycle, and the C5 position (α-position) is particularly activated towards electrophilic attack due to resonance stabilization of the intermediate sigma complex. This inherent reactivity allows for high regioselectivity using a mild brominating agent like N-Bromosuccinimide (NBS).

Experimental Protocol: Regioselective Bromination of 2-Hexylthiophene

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Hexylthiophene (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.05 equivalents)

-

Acetonitrile (ACS grade)

-

Deionized Water

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (aq.)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexane (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-hexylthiophene (1 eq.) and dissolve it in acetonitrile (approx. 5-10 mL per gram of thiophene).

-

Cooling: Place the flask in an ice bath and stir the solution under a nitrogen or argon atmosphere until it reaches 0 °C.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq.) to the cooled solution in one portion.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench it by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. This step removes any unreacted NBS and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by silica gel column chromatography using hexane as the eluent to yield this compound as a colorless to pale yellow liquid.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized product. Below are the expected spectroscopic features and standard protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation.

-

Thiophene Protons: Two doublets are expected in the aromatic region (δ ≈ 6.5-7.0 ppm). The proton at the C4 position (adjacent to the hexyl group) will appear slightly upfield from the proton at the C3 position (adjacent to the bromine). They will exhibit a characteristic coupling constant (J ≈ 3.5-4.0 Hz).

-

Hexyl Chain Protons:

-

A triplet at δ ≈ 2.7-2.8 ppm corresponds to the α-CH₂ group attached to the thiophene ring.

-

A multiplet (quintet) at δ ≈ 1.6-1.7 ppm for the β-CH₂ group.

-

A broad multiplet at δ ≈ 1.2-1.4 ppm for the remaining three methylene groups -(CH₂)₃-.

-

A triplet at δ ≈ 0.9 ppm for the terminal -CH₃ group.

-

-

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals.

-

Thiophene Carbons: Four signals are expected in the aromatic region (δ ≈ 120-145 ppm), with the carbon bearing the bromine (C2) appearing around δ ≈ 110-115 ppm.

-

Hexyl Chain Carbons: Six signals are expected in the aliphatic region (δ ≈ 14-32 ppm).

-

-

Acquisition Protocol: Dissolve ~15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Record spectra on a 400 MHz or higher spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Expected Peaks:

-

~3100 cm⁻¹: Aromatic C-H stretching of the thiophene ring.

-

2850-2960 cm⁻¹: Strong aliphatic C-H stretching from the hexyl group.

-

~1460 cm⁻¹: C=C stretching of the aromatic ring.

-

~800 cm⁻¹: C-H out-of-plane bending, characteristic of 2,5-disubstituted thiophenes.

-

~690 cm⁻¹: C-S stretching vibration.

-

-

Acquisition Protocol: Acquire the spectrum of the neat liquid sample using a salt plate (NaCl or KBr) on an FT-IR spectrometer.

Mass Spectrometry (MS)

-

Expected Features: The mass spectrum is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A prominent pair of peaks will be observed at m/z ≈ 246 and 248. This characteristic 1:1 intensity ratio is the isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Common fragmentation pathways include the loss of the hexyl chain ([M-C₆H₁₃]⁺) and cleavage of the C-Br bond ([M-Br]⁺).

-

-

Acquisition Protocol: Use a GC-MS system with Electron Ionization (EI) for analysis of the volatile liquid.

Core Applications: A Gateway to Conjugated Polymers

The primary utility of this compound is as a monomer or precursor in the synthesis of π-conjugated polymers and oligomers for organic electronic applications. The C-Br bond is an ideal site for metal-catalyzed cross-coupling reactions.

Application Protocol: Suzuki Cross-Coupling Reaction

The Suzuki coupling is a powerful and versatile C-C bond-forming reaction used to couple this compound with various arylboronic acids or esters. This enables the synthesis of a wide array of functionalized thiophene derivatives for tuning the electronic properties of materials.

Objective: To synthesize a 5-Aryl-2-hexylthiophene derivative.

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-4 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)

-

Toluene and Water (e.g., 4:1 solvent mixture)

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add this compound (1 eq.), the arylboronic acid (1.1 eq.), the palladium catalyst (e.g., 4 mol%), and the base (e.g., K₃PO₄, 2 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/Water 4:1).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to obtain the desired 5-Aryl-2-hexylthiophene.[6]

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

This reactivity is the foundation for its use in polymerization reactions like the Grignard Metathesis (GRIM) polymerization to produce the highly important semiconductor poly(3-hexylthiophene) (P3HT), a benchmark material in organic photovoltaics and field-effect transistors.[2][4]

Safe Handling and Storage

As a chemical intermediate, this compound requires careful handling to ensure safety and maintain its integrity.

-

Hazards: The compound is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[2]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: this compound is sensitive to air and heat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). For long-term stability, refrigeration (0-10 °C) is recommended.[2][3]

References

- Bouling Chemical Co., Limited. This compound Manufacturer & Supplier in China.

- Ikram, M., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(11), 2827.

- Leclerc, N., et al. (2012). Supporting Information - Macrocyclic Regioregular Poly(3-hexylthiophene): From Controlled Synthesis to Nanotubular Assemblies. Polymer Chemistry.

- Ikram, M., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(11), 2827.

- Shono, K., et al. (2014). S1 Supporting Information Polythiophene Synthesis via Halogen Dance. PLOS ONE.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-5-hexylthiophene spectral data (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-hexylthiophene

Introduction

This compound is a pivotal heterocyclic building block in the field of materials science and drug development.[1] Its structure, featuring a thiophene ring functionalized with a bromine atom and a hexyl chain, makes it an ideal precursor for the synthesis of conjugated polymers, such as poly(3-hexylthiophene) (P3HT), which are extensively used in organic electronics, including organic photovoltaics (OPVs) and field-effect transistors (OFETs).[2] The precise regiochemistry and purity of this intermediate are critical for achieving desired material properties and therapeutic effects.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the essential spectroscopic techniques used to verify the structure and purity of this compound. As a senior application scientist, this document synthesizes technical data with practical, field-proven insights, explaining the causality behind experimental choices and data interpretation. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, offering detailed protocols and in-depth analysis of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the alkyl chain.

Theoretical Basis: The "Why"

In NMR, atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is influenced by the local electronic environment. Electron-withdrawing groups, like bromine, "deshield" nearby nuclei, shifting their resonance signal "downfield" (to a higher ppm value). Conversely, electron-donating groups and alkyl chains "shield" nuclei, shifting them "upfield" (to a lower ppm value). The coupling (or splitting) of proton signals provides information about adjacent, non-equivalent protons.

Experimental Protocol: A Self-Validating System

The following protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power and its single, well-characterized residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.2 ppm for ¹³C NMR.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS is chemically inert and its protons and carbons provide a sharp singlet at 0.00 ppm, serving as a universal reference point for the chemical shift scale.[3]

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex multiplets.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a high signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically sufficient.[4]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This technique simplifies the spectrum by collapsing all carbon-proton coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a definitive fingerprint of the molecule's proton environment.

Caption: Molecular structure of this compound with key protons labeled.

Table 1: Expected ¹H NMR Spectral Data for this compound (in CDCl₃)

| Label | Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| a | Thiophene-H (C4) | ~ 6.65 | Doublet (d) | 1H | ~ 3.6 Hz |

| b | Thiophene-H (C3) | ~ 6.85 | Doublet (d) | 1H | ~ 3.6 Hz |

| c | α-CH₂ | ~ 2.78 | Triplet (t) | 2H | ~ 7.5 Hz |

| d | β-CH₂ | ~ 1.65 | Quintet | 2H | ~ 7.5 Hz |

| e | -(CH₂)₃- | ~ 1.33 | Multiplet (m) | 6H | - |

| f | -CH₃ | ~ 0.90 | Triplet (t) | 3H | ~ 6.8 Hz |

-

Causality of Assignments:

-

The two protons on the thiophene ring (a and b) appear as doublets due to coupling with each other. The proton at position 3 (b) is slightly further downfield than the proton at position 4 (a) due to the stronger deshielding effect of the adjacent bromine atom.[5]

-

The α-CH₂ protons (c) of the hexyl group are deshielded by the adjacent aromatic ring, shifting their signal to ~2.78 ppm.

-

The terminal methyl group (-CH₃, f) is the most shielded, appearing furthest upfield.

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

Table 2: Expected ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ) ppm |

| C-Br (C2) | ~ 111.5 |

| C-Hexyl (C5) | ~ 145.0 |

| C-H (C3) | ~ 130.0 |

| C-H (C4) | ~ 124.5 |

| α-CH₂ | ~ 31.6 |

| β-CH₂ | ~ 30.3 |

| -(CH₂)₂- | ~ 28.8, ~28.9 |

| -CH₂-CH₃ | ~ 22.6 |

| -CH₃ | ~ 14.1 |

-

Causality of Assignments:

-

The carbon atom directly attached to the bromine (C2) is significantly shielded by the "heavy atom effect" of bromine, resulting in an upfield shift to around 111.5 ppm.[3]

-

Conversely, the carbon atom attached to the hexyl group (C5) is part of the conjugated system and is deshielded, appearing far downfield (~145.0 ppm).

-

The remaining carbons of the hexyl chain show characteristic shifts for aliphatic carbons, providing clear evidence of the chain's structure.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Theoretical Basis: The "Why"

Specific chemical bonds vibrate at characteristic frequencies. By analyzing the absorption spectrum, one can identify the types of bonds and thus the functional groups in the molecule. For this compound, we expect to see vibrations corresponding to the aromatic thiophene ring and the aliphatic hexyl chain.

Experimental Protocol: A Self-Validating System

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[4] The plates are gently pressed together to form a thin capillary film.

-

Data Acquisition: Record a background spectrum of the clean salt plates first. This is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Caption: Key functional groups and their corresponding IR absorption regions.

IR Spectrum Analysis

The IR spectrum should display several characteristic peaks confirming the structure.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 | Weak | Aromatic C-H stretching (thiophene ring) |

| 2955 - 2855 | Strong | Aliphatic C-H stretching (hexyl chain) |

| ~ 1460 | Medium | Aromatic C=C stretching (thiophene ring) |

| ~ 800 | Strong | C-H out-of-plane bending for 2,5-disubstitution |

-

Causality of Assignments:

-

The strong, sharp peaks between 2955 and 2855 cm⁻¹ are definitive evidence of the saturated C-H bonds in the hexyl group.[7]

-

The weaker peak around 3100 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.

-

A strong band around 800 cm⁻¹ is highly characteristic of 2,5-disubstituted thiophenes and corresponds to the out-of-plane bending of the two adjacent ring protons.[7]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for analyzing conjugated systems.

Theoretical Basis: The "Why"

Molecules with conjugated π-systems, like thiophene, can absorb energy in the UV or visible range, which promotes an electron from a π bonding orbital to a π* anti-bonding orbital. The wavelength of maximum absorbance (λ_max) is related to the extent of conjugation.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Prepare a very dilute solution of this compound (e.g., 1 x 10⁻⁵ M) in a UV-transparent solvent such as cyclohexane or chloroform.[8]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill one cuvette with the pure solvent (the blank) and a matched cuvette with the sample solution. Scan a range from approximately 200 nm to 400 nm to record the absorbance spectrum.[8]

UV-Vis Spectrum Analysis

The UV-Vis spectrum is expected to show a strong absorption band characteristic of the thiophene chromophore.

-

Expected λ_max: For this compound, a strong absorption maximum (λ_max) is expected in the range of 230-250 nm . This corresponds to the π-π* electronic transition within the thiophene ring. The presence of the bromine and hexyl substituents slightly modifies the electronic structure compared to unsubstituted thiophene, influencing the exact position of the λ_max.[9][10]

-

Interpretation: A single, sharp absorption band in this region is indicative of a pure, unpolymerized monomer. The absence of significant absorption at longer wavelengths (>350 nm) confirms the lack of extended conjugation that would be present in oligomers or polymers, serving as a crucial quality control check.

Summary and Conclusion

The combination of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and definitive characterization of this compound.

-

NMR spectroscopy confirms the precise connectivity of the atoms, including the 2,5-substitution pattern on the thiophene ring and the structure of the hexyl side chain.

-

IR spectroscopy verifies the presence of the key functional groups—the aromatic ring and the aliphatic chain.

-

UV-Vis spectroscopy confirms the electronic properties of the thiophene chromophore and serves as a sensitive probe for purity, ensuring the absence of oligomeric impurities.

By employing these analytical techniques and understanding the causal relationships between molecular structure and spectral output, researchers and scientists can confidently verify the identity, purity, and quality of this compound, ensuring its suitability for downstream applications in advanced materials and pharmaceuticals.

References

- A Technical Guide to the Spectroscopic Data of 2-Bromo-3-hexyl-5-iodothiophene. Benchchem.

- Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determin

- Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences.

- The Infrared Absorption Spectra of Thiophene Deriv

- Supporting Information for a scientific public

- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based c

- This compound Product Inform

- 2,5-Dibromo-3-hexylthiophene Safety D

- SUPPORTING INFORMATION - Macrocyclic Regioregular Poly(3-hexylthiophene): From Controlled Synthesis to Nanotubular Assemblies.

- 2-Bromo-3-hexylthiophene 97%. Sigma-Aldrich.

- 2-Bromo-3-hexyl-5-iodothiophene ¹H-NMR Spectrum. TCI Chemicals.

- Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. PMC.

- 2,5-Dibromo-3-hexylthiophene Safety D

- GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).

- 2-Bromo-3-hexylthiophene Safety D

- Kinetic Study, by UV–Vis Spectroscopy, on the Strong Effect of LiCl on the Controlled Polymerization of 2-Bromo-3-hexyl-5-iodothiophene and 2-Iodo-3-hexyl-5-bromothiophene.

- 5-Bromo-2-hexylthiophene Product Inform

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Microscopic, Spectroscopic, and Electrochemical Characterization of Novel Semicrystalline Poly(3-hexylthiophene)-Based Dendritic Star Copolymer. MDPI.

- ¹³C NMR Chemical Shifts. University of Wisconsin-Madison.

- 2,5-Dibromothiophene ¹H NMR spectrum. ChemicalBook.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- ¹³C NMR spectrum: 2-bromo-2-methylpropane. Doc Brown's Chemistry.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 3. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,5-Dibromothiophene(3141-27-3) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchps.com [jchps.com]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Regioselective Synthesis of 2-Bromo-5-hexylthiophene

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-bromo-5-hexylthiophene from 3-hexylthiophene, a critical transformation for the development of advanced organic electronic materials and pharmaceutical intermediates. The document delineates the underlying principles of the electrophilic aromatic substitution, details a robust experimental protocol leveraging N-bromosuccinimide for high regioselectivity, and offers comprehensive guidance on purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development and materials science, providing both theoretical understanding and practical, field-tested insights to ensure reproducible and high-yield synthesis.

Introduction: The Significance of this compound

Substituted thiophenes are a cornerstone of modern organic chemistry, with applications spanning from conductive polymers to active pharmaceutical ingredients. This compound, in particular, is a key building block in the synthesis of regioregular poly(3-hexylthiophene) (P3HT), a benchmark material in the field of organic photovoltaics and organic field-effect transistors (OFETs)[1]. The precise placement of the bromo and hexyl substituents on the thiophene ring is paramount for controlling the electronic properties and self-assembly of the resulting polymers. This guide focuses on the selective synthesis of the 2-bromo isomer from the readily available 3-hexylthiophene, a process that hinges on a nuanced understanding of electrophilic aromatic substitution.

The Core Reaction: Electrophilic Aromatic Substitution

The bromination of 3-hexylthiophene is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this process, an electrophile (in this case, a bromine cation or its equivalent) attacks the electron-rich thiophene ring, replacing a hydrogen atom.

The Choice of Brominating Agent: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used for bromination, N-bromosuccinimide (NBS) is the reagent of choice for achieving high regioselectivity and avoiding over-bromination[2]. NBS is a solid, making it safer and easier to handle than liquid bromine. It provides a low, steady concentration of the electrophilic bromine species, which is crucial for controlled monosubstitution.

Understanding Regioselectivity

The substitution pattern in the bromination of 3-hexylthiophene is dictated by the electronic effects of the hexyl group and the sulfur heteroatom. The sulfur atom in the thiophene ring is electron-donating through resonance, which activates the ring towards electrophilic attack, particularly at the C2 and C5 positions (the α-positions). The hexyl group at the C3 position is an electron-donating group through induction, further activating the ring.

The combination of these effects leads to a strong preference for substitution at the C2 position, which is sterically less hindered than the C5 position and electronically activated by both the sulfur and the alkyl group. The use of NBS in a suitable solvent system enhances this inherent regioselectivity, yielding the desired this compound as the major product with high purity[3][4].

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Concentration | Quantity | Supplier |

| 3-Hexylthiophene | C₁₀H₁₆S | 168.30 | - | 10.0 g (59.4 mmol) | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | - | 10.58 g (59.4 mmol) | Sigma-Aldrich |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 100 mL | Fisher Scientific |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | As needed | VWR |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Saturated | As needed | In-house prep |

| Saturated Sodium Thiosulfate Solution | Na₂S₂O₃ | 158.11 | Saturated | As needed | In-house prep |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Acros Organics |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 230-400 mesh | As needed | Sorbent Technologies |

| Hexane (for column chromatography) | C₆H₁₄ | 86.18 | - | As needed | EMD Millipore |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (59.4 mmol) of 3-hexylthiophene in 100 mL of glacial acetic acid.

-

Addition of NBS: To the stirred solution, add 10.58 g (59.4 mmol) of N-bromosuccinimide in one portion at room temperature. The reaction is exothermic, and a slight temperature increase may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using hexane as the eluent. The product will have a higher Rf value than the starting material.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), pour the reaction mixture into a 500 mL separatory funnel containing 200 mL of water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution, 100 mL of saturated sodium thiosulfate solution (to quench any remaining bromine), and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Purification and Characterization

Purification of the crude product is essential to remove any unreacted starting material, succinimide byproduct, and any minor isomers.

Purification by Column Chromatography

Column chromatography is a highly effective method for purifying the title compound.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): Hexane.

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of hexane and load it onto the column.

-

Elute the column with hexane, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

Analytical Data

The structure and purity of the final product should be confirmed by spectroscopic methods.

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.90 (d, J = 3.6 Hz, 1H, thiophene-H), 6.63 (d, J = 3.6 Hz, 1H, thiophene-H), 2.74 (t, J = 7.6 Hz, 2H, -CH₂-thiophene), 1.63 (quint, J = 7.6 Hz, 2H, -CH₂-), 1.30 (m, 6H, -(CH₂)₃-), 0.89 (t, J = 6.8 Hz, 3H, -CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.5, 130.1, 127.8, 110.9, 31.5, 30.3, 29.8, 28.8, 22.6, 14.1. |

| Mass Spec. (EI) | m/z (relative intensity): 248/246 (M⁺, 100/98), 167 (M⁺ - Br, 25), 179/177 (M⁺ - C₅H₁₁, 80/78). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed. |

Reaction Mechanism

The bromination of 3-hexylthiophene with NBS in glacial acetic acid proceeds through a well-established electrophilic aromatic substitution mechanism.

Caption: Mechanism of electrophilic bromination of 3-hexylthiophene with NBS.

-

Generation of the Electrophile: NBS, in the presence of an acid catalyst (like glacial acetic acid), generates an electrophilic bromine species.

-

Nucleophilic Attack: The π-electrons of the thiophene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the thiophene ring.

-

Deprotonation: A base (in this case, likely the succinimide anion or the solvent) removes a proton from the C2 position, restoring the aromaticity of the thiophene ring and yielding the final product, this compound.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

3-Hexylthiophene: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N-Bromosuccinimide (NBS): Oxidizer; may intensify fire. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction. Handle with care, avoiding contact with combustible materials. Wear appropriate PPE.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.

-

Dichloromethane: Volatile and a suspected carcinogen. Handle only in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 3-hexylthiophene via electrophilic bromination with N-bromosuccinimide is a highly efficient and regioselective transformation. By carefully controlling the reaction conditions and employing proper purification techniques, this valuable building block can be obtained in high yield and purity. The protocol and insights provided in this guide serve as a comprehensive resource for researchers and professionals, enabling the reliable production of this key intermediate for applications in organic electronics and beyond.

References

- Hoffmann, R., & Carlsen, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 29(10), 1607-1610.

- ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?

- Tanaka, S., et al. (2017). Effects of bromination of poly(3-hexylthiophene) on the performance of bulk heterojunction solar cells. RSC Advances, 7(80), 50975-50983.

- PubChem. (n.d.). 3-Hexylthiophene.

- Royal Society of Chemistry. (2012). Electronic supplementary information Details of polymer synthesis and NMR analysis.

Sources

A Researcher's Guide to Sourcing 2-Bromo-5-hexylthiophene: From Supplier Selection to Quality Control

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. 2-Bromo-5-hexylthiophene, a key building block in the synthesis of advanced organic electronic materials and pharmaceutical intermediates, is no exception. Its purity and the reliability of its supply chain can significantly impact experimental outcomes, scalability, and the overall success of a research program. This in-depth technical guide provides a comprehensive overview of commercially available this compound, offering practical insights into supplier evaluation, quality assessment, and safe handling.

Understanding this compound: Key Physicochemical Properties

This compound is a substituted thiophene derivative with the chemical formula C₁₀H₁₅BrS. Its molecular structure, featuring a reactive bromine atom and a solubilizing hexyl chain, makes it a versatile precursor for cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, which are instrumental in the formation of carbon-carbon bonds for the synthesis of conjugated polymers and complex organic molecules.[1]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 211737-28-9 | [2][3][4] |

| Molecular Formula | C₁₀H₁₅BrS | [2][4] |

| Molecular Weight | 247.19 g/mol | [2][5] |

| Appearance | Liquid | [5] |

| Purity | Typically ≥97% or ≥98% | [5][6] |

| Boiling Point | 274 °C | [2][5] |

| Density | ~1.23 - 1.3 g/cm³ | [2][5] |

| Flash Point | 119 °C | [2][5] |

| Storage Conditions | 0-10°C, under inert atmosphere, protected from light | [2][7] |

Commercial Suppliers: A Comparative Overview

A multitude of chemical suppliers offer this compound, each with varying grades, quantities, and documentation. The choice of supplier should be a deliberate process, weighing factors such as purity, availability, cost, and the quality of technical support and documentation. Below is a comparative table of prominent suppliers.

| Supplier | Purity Offered | Key Features |

| Sigma-Aldrich (Merck) | ≥98% | Extensive documentation (CoA, SDS), broad range of chemical products, established reputation. |

| TCI Chemicals | >98.0% (GC) | Strong presence in the research chemicals market, detailed safety data sheets.[3] |

| Fluorochem | 98% | Specializes in fluoro-organic compounds but offers a wide range of other reagents.[5] |

| Spectrum Chemical | Meets or exceeds grade requirements | Offers a range of grades, ISO 9001:2015 certified facilities.[4] |

| CHEMLYTE SOLUTIONS | Industrial Grade, 99% (on COA) | Provides access to various Chinese manufacturers.[2] |

| SCIEDCO Canada | Min. 98.0% (GC) | Canadian supplier with a focus on scientific and educational materials.[8] |

| Santa Cruz Biotechnology | N/A | Primarily focused on life sciences, but offers a range of chemical reagents.[9] |

| Bide Pharmatech | N/A | Supplier of pharmaceutical intermediates.[10] |

The Critical Importance of Quality Control: A Practical Workflow

Ensuring the purity of this compound is a critical step that cannot be overlooked. Impurities, such as positional isomers (e.g., 3-bromo-2-hexylthiophene) or unreacted starting materials from its synthesis, can have detrimental effects on subsequent reactions, leading to lower yields, difficult purification, and altered properties of the final product.[11] A robust quality control workflow is therefore essential.

Caption: A typical workflow for the quality control of incoming this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for assessing the purity of organic compounds like this compound.[11][12] It allows for the separation and quantification of the main component from its potential impurities.

Experimental Protocol: RP-HPLC Purity Analysis

-

Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended.[12]

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid[11]

-

-

Gradient Elution: A typical gradient might be:

-

0-5 min: 60% B

-

5-20 min: 60% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 60% B

-

26-30 min: 60% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at 254 nm

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

-

-

Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Applications in Research and Development

The unique chemical structure of this compound makes it a valuable building block in several areas of research and development.

Organic Electronics

In the field of organic electronics, this compound is a common monomer used in the synthesis of regioregular poly(3-hexylthiophene) (P3HT), a well-studied conductive polymer with applications in organic field-effect transistors (OFETs), polymer solar cells (PSCs), and organic light-emitting diodes (OLEDs).[1][13] The polymerization is often achieved through Kumada catalyst-transfer polycondensation, where the bromine atom is essential for the reaction mechanism.

Caption: Simplified synthetic scheme for P3HT from this compound.

Pharmaceutical Synthesis

Thiophene-containing compounds are prevalent in many pharmaceuticals due to their diverse pharmacological activities. This compound can serve as a precursor for the synthesis of more complex thiophene derivatives that may be investigated as potential therapeutic agents.[12][14] The bromo-substituent provides a handle for introducing further chemical diversity through various cross-coupling reactions.

Safe Handling and Storage

As with any chemical reagent, proper handling and storage of this compound are crucial for safety and to maintain its quality.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.[2][15][16]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[2][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7] Recommended storage temperatures are typically between 2-8°C.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[16]

Hazard Identification:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

Always consult the latest Safety Data Sheet (SDS) from your supplier for the most up-to-date and comprehensive safety information.[3][16]

Conclusion

The successful application of this compound in research and development hinges on the careful selection of a reputable supplier and rigorous in-house quality control. By understanding its key properties, implementing a thorough analytical verification workflow, and adhering to safe handling practices, researchers can ensure the integrity of their starting materials and the reliability of their experimental results. This guide serves as a foundational resource to empower scientists and drug development professionals in making informed decisions when sourcing this critical chemical building block.

References

- SCIEDCO Canada. 2-Hexylthiophene, 5 g | CAS 18794-77-9. [Link]

- Royal Society of Chemistry.

- Royal Society of Chemistry.

- ACS Publications. Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. [Link]

- CP Lab Safety. 2-Bromo-3-hexyl-5-iodothiophene, 98% Purity, C10H14BrIS, 5 grams. [Link]

- PubMed Central (PMC). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. [Link]

- ChemCon GmbH.

Sources

- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 2. echemi.com [echemi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. nbinno.com [nbinno.com]

- 7. 211737-28-9|this compound|BLD Pharm [bldpharm.com]

- 8. sciedco.ca [sciedco.ca]

- 9. scbt.com [scbt.com]

- 10. This compound, CasNo.211737-28-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 14. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

The Functional Versatility of the C-Br Bond in 2-Bromo-5-hexylthiophene: A Technical Guide to Strategic C-C and C-N Bond Formation

Abstract

2-Bromo-5-hexylthiophene stands as a cornerstone building block in the synthesis of high-performance organic electronic materials, most notably conjugated polymers like poly(3-hexylthiophene) (P3HT). The strategic and selective functionalization of its C-Br bond is paramount to the construction of well-defined molecular architectures with tailored optoelectronic properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of the C-Br bond in this compound. We will delve into the mechanistic underpinnings and field-proven protocols for a suite of palladium-catalyzed cross-coupling reactions—including Suzuki, Stille, Kumada, Sonogashira, Buchwald-Hartwig, and Negishi couplings—as well as foundational organometallic transformations such as Grignard reagent formation and lithiation. Each section is designed to offer not just procedural steps, but also the causal logic behind the selection of catalysts, ligands, bases, and solvents, thereby empowering researchers to troubleshoot and optimize their synthetic strategies.

Introduction: The Strategic Importance of this compound

The thiophene ring, particularly when substituted with an electron-donating alkyl chain like hexyl, forms the backbone of numerous organic semiconductors. The hexyl group imparts solubility, a critical factor for solution-based processing of organic electronics. The bromine atom at the 2-position serves as a versatile synthetic handle, a reactive site primed for a multitude of transformations that allow for the extension of the π-conjugated system. The reactivity of this C(sp²)-Br bond is the gateway to creating dimers, oligomers, and polymers with applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Understanding and controlling the activation of this bond is therefore a central theme in materials chemistry.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon bonds with high efficiency and selectivity. The general catalytic cycle, while nuanced for each specific reaction, follows a common pathway involving oxidative addition, transmetalation, and reductive elimination. For this compound, the electron-rich nature of the thiophene ring facilitates the initial oxidative addition of the C-Br bond to a Pd(0) center, the often rate-determining step of the catalytic cycle.[1][2]

}

Figure 1: Generalized catalytic cycle for palladium cross-coupling reactions. (Th = 5-hexylthien-2-yl)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[3]

Causality and Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a robust and commonly used precatalyst that reliably generates the active Pd(0) species.[3]

-

Base: A base, typically an inorganic carbonate or phosphate like K₃PO₄, is crucial. Its role is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[4]

-

Solvent: A mixture of an organic solvent and water is often employed. Solvents like 1,4-dioxane or toluene are chosen for their ability to dissolve the organic substrates, while water is necessary to dissolve the inorganic base.[3][5] The choice of 1,4-dioxane often leads to higher yields due to the better solubility of arylboronic acids.[3][5]

-

Ligands: While Pd(PPh₃)₄ comes pre-ligated, for more challenging couplings, specialized phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can accelerate the reaction, particularly the oxidative addition and reductive elimination steps.[6][7]

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75 | [8] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 68 | [8] |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 77 | [8] |

| 4 | 3-Acetylphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 72 | [8] |

Note: Data adapted from reactions using 2,5-dibromo-3-hexylthiophene, demonstrating selective mono-arylation at the more reactive 5-position.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).

-

Add Pd(PPh₃)₄ (0.04 mmol, 4 mol%).

-

Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[4]

-